4-Nitrophenylboronic acid
Overview
Description
4-Nitrophenylboronic acid is a compound that is structurally related to various halophenylboronic acids and nitrophenyl derivatives. While the provided papers do not directly discuss 4-nitrophenylboronic acid, they do provide insights into the properties and behaviors of closely related compounds, which can be extrapolated to understand 4-nitrophenylboronic acid. For instance, the co-crystallization of 4-halophenylboronic acids with pharmaceutical compounds suggests that 4-nitrophenylboronic acid may also form molecular complexes with other compounds, potentially through hydrogen bonding and weak interactions . Additionally, the synthesis of ortho-nitrophenylboronic acids indicates that functionalized nitrophenylboronic acids can be prepared with various substituents,
Scientific Research Applications
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Sensing Applications : Boronic acids, including 4-Nitrophenylboronic acid, are increasingly utilized in diverse areas of research. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
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Biological Labelling and Protein Manipulation : The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling, protein manipulation and modification .
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Separation Technologies : Boronic acids are also used in separation technologies .
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Development of Therapeutics : Boronic acids are used in the development of therapeutics .
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Synthetic Receptors for Low Molecular Compounds : During 2013, the established area of synthetic receptors for low molecular compounds was further developed, in particular, some novel detection methodologies were introduced .
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Electrophoresis of Glycated Molecules : Boronic acids were also used for electrophoresis of glycated molecules .
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Suzuki-Miyaura Cross-Couplings : 4-Nitrophenylboronic Acid is used as a reagent for ligand-free palladium-catalyzed Suzuki-Miyaura cross-couplings .
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Arylation of Benzylic sp3 Carbons of Acyclic Amines : It is used in Ruthenium catalyzed direct arylation of benzylic sp3 carbons of acyclic amines .
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Diels-Alder or C-H Activation Reactions : 4-Nitrophenylboronic Acid is used in Diels-Alder or C-H activation reactions .
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Regioselective Suzuki-Miyaura Coupling : It is used in regioselective Suzuki-Miyaura coupling .
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Tandem Palladium-Catalyzed Intramolecular Aminocarbonylation and Annulations : 4-Nitrophenylboronic Acid is used in tandem palladium-catalyzed intramolecular aminocarbonylation and annulations .
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Protection of a Diol Moiety : 4-Nitrophenylboronic Acid is used in the protection of a diol moiety .
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Synthesis of Combretastatin Analogs : It is used in the preparation of Combretastatin analogs, which are potential antitumor agents .
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Development of HIV Protease Inhibitors : 4-Nitrophenylboronic Acid is used in the development of Human Immunodeficiency Virus (HIV) protease inhibitors with antiviral activities against drug-resistant viruses .
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Cyanobacterial Bloom Mitigation : It is used in the application of low dosage of H2O2 at the early stage of the cyanobacterial life cycle, which is a promising route for cyanobacterial bloom mitigation .
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X-ray Absorption on Rhodium-Grafted Hydrotalcite Catalyst : It is used for X-ray absorption on rhodium-grafted hydrotalcite catalyst for heterogeneous 1,4-addition reaction of organoboron reagents to electron deficient olefins .
Safety And Hazards
4-Nitrophenylboronic Acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, using only outdoors or in a well-ventilated area, and washing thoroughly after handling .
Relevant Papers One relevant paper discusses nanoparticles stabilized with nitrophenylboronic acid compositions . Another paper discusses boronic acids and their derivatives in medicinal chemistry, including synthesis and biological applications .
properties
IUPAC Name |
(4-nitrophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BNO4/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFJAFZHYOAMHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)[N+](=O)[O-])(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378549 | |
Record name | 4-Nitrophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenylboronic acid | |
CAS RN |
24067-17-2 | |
Record name | 4-Nitrophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Nitrophenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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